molecular formula C22H20N2O2 B4540556 N-mesityl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

N-mesityl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

Cat. No. B4540556
M. Wt: 344.4 g/mol
InChI Key: YDDMYWOKSXGNJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar indole-derived acetamides involves multi-step reactions, starting from unsubstituted indole. The process typically includes chlorobenzyl protection, acylation to form indol-3-yl-2-oxo acetamide, and further functionalization. Spectroscopic methods, such as NMR and X-ray crystallography, are employed for structural characterization (Knaack et al., 2001).

Molecular Structure Analysis

The molecular structure of indole-derived acetamides is characterized using advanced spectroscopic techniques, including NMR and mass spectrometry, to elucidate their complex frameworks. For instance, studies on pseudo-peptide molecules derived from indole acetamides have demonstrated the critical role of the indole moiety in determining the chemical and electronic properties of these compounds (Prasad et al., 2020).

Chemical Reactions and Properties

Indole acetamides participate in various chemical reactions, contributing to their broad spectrum of biological activities. For example, N-acetoxy derivatives of indole compounds have been synthesized to study their aqueous solution chemistry, revealing insights into their reactivity and stability under different conditions (Rajagopal et al., 2003).

Physical Properties Analysis

The physical properties of indole-derived acetamides, such as solubility, melting points, and crystalline structure, are closely related to their chemical structure. For instance, modifications in the indole ring can significantly affect these properties, influencing their pharmaceutical applicability (Al-Ostoot et al., 2020).

Chemical Properties Analysis

The chemical properties of indole acetamides, including their reactivity, stability, and interactions with biomolecules, are key factors in their biological efficacy. Studies on the antimicrobial activity of novel indole acetamide derivatives have shown promising results, underscoring the importance of the indole core and acetamide functionality in mediating these effects (Debnath & Ganguly, 2015).

properties

IUPAC Name

2-(2-oxobenzo[cd]indol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-13-10-14(2)21(15(3)11-13)23-19(25)12-24-18-9-5-7-16-6-4-8-17(20(16)18)22(24)26/h4-11H,12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDMYWOKSXGNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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